molecular formula C19H29N3O2 B1139292 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester CAS No. 1190215-03-2

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester

Cat. No. B1139292
CAS RN: 1190215-03-2
M. Wt: 331.45
InChI Key:
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Description

The compound “2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester” is a complex organic molecule that contains an adamantane structure, an imidazole ring, and a propionic acid methyl ester group .


Molecular Structure Analysis

The adamantane structure is a rigid, three-dimensional structure composed of four fused cyclohexane rings in the “armchair” configuration. The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms . The propionic acid methyl ester group consists of a two-carbon chain (propionic acid) attached to a methoxy group (methyl ester) .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several different functional groups. The imidazole ring is known to participate in various chemical reactions, particularly as a base . The adamantane structure is typically quite unreactive due to its highly symmetric, three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the adamantane structure is typically lipophilic (fat-soluble), while the imidazole ring and propionic acid methyl ester group could confer more polar characteristics .

Scientific Research Applications

Chemical Synthesis and Reactivity

In the field of chemical synthesis, 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester and related compounds have been explored for various reactions. For example, research demonstrates the reaction of adamantan-1-ylmethylamine with methyl esters leading to the formation of specific amides and esters resistant to aminolysis (Novakov et al., 2017). Additionally, derivatives of adamantan-1-ylmethylamine have been used in the hydroxylation of alkanes, highlighting their potential as catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Structural and Molecular Analysis

The adamantyl group, a component of these compounds, is also of interest in structural and molecular studies. Research on adamantyl derivatives, such as 2-methyl-1-phenylpyridine-4-one-3-yl adamantan-1ylethanoate, has contributed to understanding the crystal and molecular structures of such compounds, which can be pivotal in drug design and other applications (Petrović Peroković et al., 2013).

Biological Activity and Drug Design

Research into compounds containing the adamantyl group has shown significant potential in biological activity and drug design. For instance, studies on derivatives like 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles have revealed their potential as anti-Tuberculosis agents, suggesting the possible biomedical applications of these compounds (Anusha et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be quite broad, given the wide range of potential applications for adamantane, imidazole, and propionic acid methyl ester derivatives .

properties

CAS RN

1190215-03-2

Product Name

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester

Molecular Formula

C19H29N3O2

Molecular Weight

331.45

IUPAC Name

methyl 2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)

SMILES

COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3

synonyms

methyl (2R)-2-[1-(1-adamantyl)ethylamino]-3-(4H-imidazol-4-yl)propanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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